molecular formula C13H10ClNO3S B1613922 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine CAS No. 890100-50-2

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine

Cat. No.: B1613922
CAS No.: 890100-50-2
M. Wt: 295.74 g/mol
InChI Key: QBGAKOUKIDPSPH-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine is a chemical compound with the molecular formula C13H10ClNO3S It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a thenoyl group that is further substituted with an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 5-ethoxycarbonyl-2-thenoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thenoyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the thenoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-(5-ethoxycarbonyl-2-thenoyl)pyridine or 2-thio-5-(5-ethoxycarbonyl-2-thenoyl)pyridine.

    Oxidation Reactions: Products include 2-chloro-5-(5-ethoxycarbonyl-2-thenoyl)sulfoxide or sulfone.

    Reduction Reactions: Products include 2-chloro-5-(5-ethoxycarbonyl-2-thenoyl)alcohol.

Scientific Research Applications

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the thenoyl group can undergo various transformations, influencing the compound’s reactivity and biological activity. The ethoxycarbonyl group can enhance the compound’s solubility and stability, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(5-methoxycarbonyl-2-thenoyl)pyridine
  • 2-Chloro-5-(5-acetyl-2-thenoyl)pyridine
  • 2-Chloro-5-(5-benzoyl-2-thenoyl)pyridine

Uniqueness

2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAKOUKIDPSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641789
Record name Ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-50-2
Record name Ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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